N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide
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Overview
Description
N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the acid-promoted annulation reaction of bindone and heterocyclic ketene aminals . The reaction is carried out in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol under reflux conditions . The process involves the generation of bindone from the self-condensation of 1,3-indandione, followed by the reaction with diamines and cysteamine hydrochloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-methyl-2,3-dihydrospiro[indene-1,4’-piperidin]-3-amine
- Spiro-imidazo pyridine-indene derivatives
Uniqueness
N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide is unique due to its specific spirocyclic structure and the presence of both fluorine and ethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H23FN2O |
---|---|
Molecular Weight |
290.38 g/mol |
IUPAC Name |
N-ethyl-2-(5-fluorospiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)acetamide |
InChI |
InChI=1S/C17H23FN2O/c1-2-20-16(21)9-12-11-17(5-7-19-8-6-17)15-10-13(18)3-4-14(12)15/h3-4,10,12,19H,2,5-9,11H2,1H3,(H,20,21) |
InChI Key |
AJPOCKSJYOECIY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1CC2(CCNCC2)C3=C1C=CC(=C3)F |
Origin of Product |
United States |
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